molecular formula C12H21ClN4O B11844774 N-Ethyl-2-(piperidin-3-ylmethoxy)pyrimidin-4-amine hydrochloride

N-Ethyl-2-(piperidin-3-ylmethoxy)pyrimidin-4-amine hydrochloride

Cat. No.: B11844774
M. Wt: 272.77 g/mol
InChI Key: NIHSVCJSVMMHQW-UHFFFAOYSA-N
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Description

N-Ethyl-2-(piperidin-3-ylmethoxy)pyrimidin-4-amine hydrochloride is a chemical compound with a complex structure that includes a pyrimidine ring, a piperidine ring, and an ethyl group. This compound is primarily used in scientific research and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-2-(piperidin-3-ylmethoxy)pyrimidin-4-amine hydrochloride typically involves multiple steps, starting with the preparation of the pyrimidine and piperidine intermediates. The key steps include:

    Formation of the Pyrimidine Ring: This can be achieved through the reaction of appropriate precursors under controlled conditions.

    Attachment of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-2-(piperidin-3-ylmethoxy)pyrimidin-4-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the piperidine or pyrimidine rings are substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-Ethyl-2-(piperidin-3-ylmethoxy)pyrimidin-4-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Ethyl-2-(piperidin-3-ylmethoxy)pyrimidin-4-amine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-Ethyl-2-(piperidin-4-ylmethoxy)pyrimidin-4-amine hydrochloride
  • N-Ethyl-2-(piperidin-3-yloxy)pyrimidin-4-amine hydrochloride

Uniqueness

N-Ethyl-2-(piperidin-3-ylmethoxy)pyrimidin-4-amine hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyrimidine ring, piperidine ring, and ethyl group allows for versatile interactions with various molecular targets, making it valuable in diverse research applications.

Properties

Molecular Formula

C12H21ClN4O

Molecular Weight

272.77 g/mol

IUPAC Name

N-ethyl-2-(piperidin-3-ylmethoxy)pyrimidin-4-amine;hydrochloride

InChI

InChI=1S/C12H20N4O.ClH/c1-2-14-11-5-7-15-12(16-11)17-9-10-4-3-6-13-8-10;/h5,7,10,13H,2-4,6,8-9H2,1H3,(H,14,15,16);1H

InChI Key

NIHSVCJSVMMHQW-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=NC=C1)OCC2CCCNC2.Cl

Origin of Product

United States

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